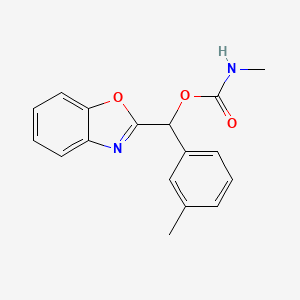

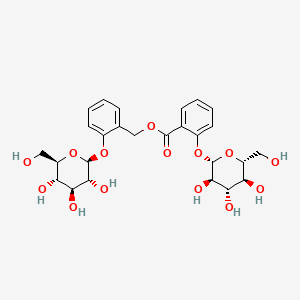

Virgaureoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Virgaureoside A is a diglycoside compound derived from the plant Solidago virgaurea LThis plant has been traditionally used in folk Chinese medicine for its diuretic, choleretic, and antiseptic properties . This compound is one of the phenolic glycosides found in this plant and has shown potential biological activities, including antioxidant, antifungal, and cytotoxic effects on cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The first total synthesis of Virgaureoside A was achieved by Stepanova et al. The synthesis involves the following key steps :

Starting Materials: Ethyl 2-hydroxybenzoate and ethyl 4-hydroxybenzoate.

Glycosylation: The aglycone moiety (2-hydroxybenzyl salicylate) is glycosylated by two glucose moieties.

Selective Acid Catalyzed Cleavage: This step involves the selective acid-catalyzed cleavage of acetyl esters in the presence of a substituted benzoyl ester and two glycosidic linkages.

Final Product: The desired product, this compound, is obtained in an overall yield of 5.6%.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound due to its low natural abundance and the complexity of its synthesis. Most of the available compound is obtained through laboratory synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Virgaureoside A undergoes various chemical reactions, including:

Oxidation: The phenolic groups in this compound can undergo oxidation reactions.

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be employed for hydrolysis.

Major Products:

Oxidation: Oxidation of phenolic groups can lead to the formation of quinones.

Hydrolysis: Hydrolysis of glycosidic bonds results in the release of glucose and the aglycone moiety.

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.

Industry: Although not widely used industrially, its antioxidant properties could be explored for use in food preservation and cosmetics.

Mécanisme D'action

The exact mechanism of action of Virgaureoside A is not fully understood. its biological effects are believed to be mediated through:

Antioxidant Activity: Scavenging of free radicals and inhibition of oxidative stress.

Cytotoxic Activity: Induction of apoptosis in cancer cells through the activation of specific molecular pathways.

Comparaison Avec Des Composés Similaires

Virgaureoside A is structurally similar to other phenolic glycosides found in Solidago virgaurea L., such as leiocarposide . its unique glycosylation pattern and specific biological activities distinguish it from other compounds. Similar compounds include:

Leiocarposide: Another phenolic glycoside with similar antioxidant properties.

Quercetin Glycosides: Flavonoid glycosides with antioxidant and anti-inflammatory activities.

Propriétés

Numéro CAS |

101247-84-1 |

|---|---|

Formule moléculaire |

C26H32O14 |

Poids moléculaire |

568.5 g/mol |

Nom IUPAC |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C26H32O14/c27-9-16-18(29)20(31)22(33)25(39-16)37-14-7-3-1-5-12(14)11-36-24(35)13-6-2-4-8-15(13)38-26-23(34)21(32)19(30)17(10-28)40-26/h1-8,16-23,25-34H,9-11H2/t16-,17-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |

Clé InChI |

JGBPNQSHUMFCHA-RHYMDBNLSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canonique |

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)

![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)

![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)